tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate is a synthetic organic compound characterized by its complex molecular structure. Its CAS Number is 2059932-90-8, and it has a molecular weight of 285.38 g/mol. The molecular formula for this compound is C₁₅H₂₇NO₄. This compound falls under the category of carbamates, which are esters or salts of carbamic acid, and it contains a spirocyclic structure, making it of interest in various chemical and pharmaceutical applications.
The synthesis of tert-butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate typically involves several steps:
Technical details regarding the specific reaction conditions (temperature, pressure, solvent choice) can vary based on the desired yield and purity of the final product.
The molecular structure of tert-butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl N-(8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl)-N-methylcarbamate |
| InChI | InChI=1S/C15H27NO4/c1-10-11(2)18-9-15(10)7-12(8-19-15)16(6)13(17)20-14(3,4)5/h10-12H,7-9H2,1-6H3 |
| Canonical SMILES | CC1C(OCC12CC(CO2)N(C)C(=O)OC(C)(C)C)C |
tert-butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate can participate in various chemical reactions typical of carbamates:
These reactions are significant for modifying the compound for specific applications in research and development.
The mechanism of action for tert-butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate primarily involves its interaction with biological targets:
Data regarding specific pathways or targets are still under investigation but suggest potential applications in pharmacology.
While detailed physical properties such as density and boiling point are not extensively documented for this compound, some known properties include:
| Property | Value |
|---|---|
| Molecular Weight | 285.38 g/mol |
| Melting Point | Not available |
| Density | Not available |
These properties indicate that further experimental work may be needed to fully characterize the physical behavior of this compound.
tert-butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate holds promise in several scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2